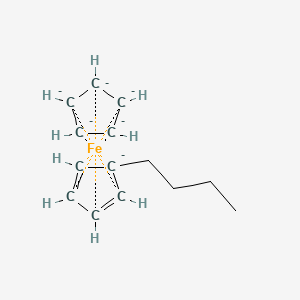
5-Butylcyclopenta-1,3-diene;cyclopentane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylcyclopenta-1,3-diene;cyclopentane;iron is a complex organometallic compound. It consists of a cyclopentadienyl ligand substituted with a butyl group, coordinated to an iron atom. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylcyclopenta-1,3-diene;cyclopentane;iron typically involves the reaction of 5-butylcyclopenta-1,3-diene with iron pentacarbonyl. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the metallocene complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
5-Butylcyclopenta-1,3-diene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often involving the addition of electrons to the iron center.
Substitution: Ligands on the iron center can be substituted with other ligands, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new metallocene complexes with different ligands .
科学的研究の応用
5-Butylcyclopenta-1,3-diene;cyclopentane;iron has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which 5-Butylcyclopenta-1,3-diene;cyclopentane;iron exerts its effects involves the coordination of the cyclopentadienyl ligand to the iron center. This coordination stabilizes the iron atom and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Ferrocene: A well-known metallocene with two cyclopentadienyl ligands coordinated to an iron atom.
Methylcyclopentadienyl manganese tricarbonyl: Another metallocene with different ligands and metal center.
Bis(cyclopentadienyl)zirconium dichloride: A zirconium-based metallocene with similar structural features.
Uniqueness
5-Butylcyclopenta-1,3-diene;cyclopentane;iron is unique due to the presence of the butyl group on the cyclopentadienyl ligand, which can influence its reactivity and stability.
特性
分子式 |
C14H18Fe-6 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
5-butylcyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q-1;-5; |
InChIキー |
DKXPVBHSVAJCOU-UHFFFAOYSA-N |
正規SMILES |
CCCC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



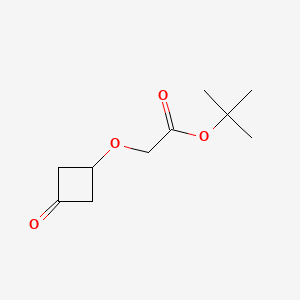




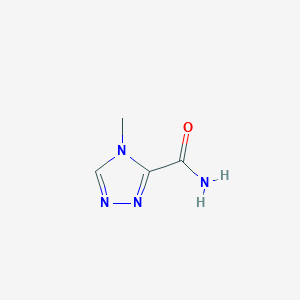
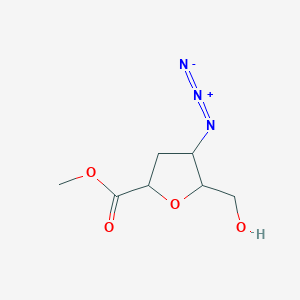


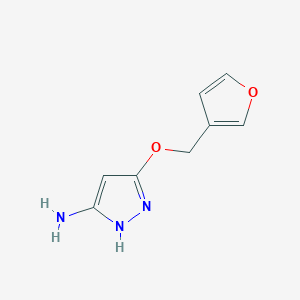
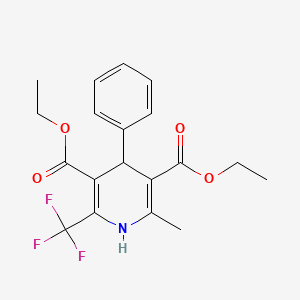
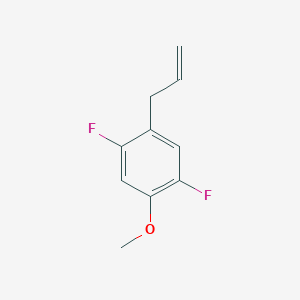
![3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B13911415.png)
